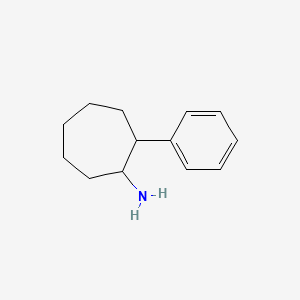

2-Phenylcycloheptan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Chemical Amide Synthesis

The compound is utilized in efficient methods for direct amide bond synthesis between carboxylic acids and amines, playing a crucial role in peptide synthesis. The process involves (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst and is effective for a wide range of substrates including α-hydroxyl, aromatic, heteroaromatic acids, and various types of amines. This methodology is particularly notable for its ability to couple N-Boc-protected amino acids with minimal racemization, marking a significant advancement in peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Ortho-Substituent Effects in Catalysis

A study on 2,4-Bis(trifluoromethyl)phenylboronic acid highlighted its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent of the boronic acid plays a vital role in the mechanism, preventing the coordination of amines to the boron atom of the active species, which enhances the amidation process. This catalyst is also instrumental in α-dipeptide synthesis (Ke Wang et al., 2018).

Chemical Synthesis and Characterization

Synthesis of N-Substituted-Nortropinones

A double Michael addition method was developed for the synthesis of new optically active N-substituted-nortropinones. This method is useful for CD (Circular Dichroism) research and includes various N-substituents like N-alkyl, N-aralkyl, N-cycloalkyl, N-carboalkoxyalkyl, and N-aryl-nortropinones. The structures of these compounds were confirmed through NMR and mass spectra, providing insights into their potential applications in conformational analysis and other fields (Y. Kashman & S. Cherkez, 1972).

Applications in Antimicrobial and Antiviral Research

Antimicrobial Activity of Novel Compounds

Research into novel amino acid coupled triazoles revealed a promising one-pot synthesis method. These compounds were synthesized from amino acid esters and azides, and their structural elucidation was detailed. Moreover, some of these products were screened for their antimicrobial activity, highlighting the potential therapeutic applications of these synthesized compounds (S. E. El Rayes, 2010).

Propiedades

IUPAC Name |

2-phenylcycloheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXYJVGOKDPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcycloheptan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)

![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)

![Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2585431.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)